molecular formula C8H7NO2 B8454433 1,3-Dihydrofuro[3,4-c]pyridine-6-carbaldehyde CAS No. 1075237-73-8

1,3-Dihydrofuro[3,4-c]pyridine-6-carbaldehyde

Cat. No. B8454433
M. Wt: 149.15 g/mol
InChI Key: QQZDUOGKYISWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389524B2

Procedure details

A solution of 1,3-dihydrofuro[3,4-c]pyridin-6-ylmethanol (66 mg, 0.437 mmol) in DCM (5 ml) at rt under argon was treated with manganese dioxide (380 mg, 4.37 mmol) and then stirred at rt for 2 h, filtered through a thin pad of Kieselguhr, eluting with DCM (40 ml) and methanol (10 ml), the organic extracts were evaporated to give the crude product as a brown oil (65 mg, 100%)
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[CH:8]=[C:7]([CH2:10][OH:11])[N:6]=[CH:5][C:4]=2[CH2:3][O:2]1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH2:1]1[C:9]2[CH:8]=[C:7]([CH:10]=[O:11])[N:6]=[CH:5][C:4]=2[CH2:3][O:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
66 mg
Type
reactant
Smiles
C1OCC=2C=NC(=CC21)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
380 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a thin pad of Kieselguhr
WASH
Type
WASH
Details
eluting with DCM (40 ml) and methanol (10 ml)
CUSTOM
Type
CUSTOM
Details
the organic extracts were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1OCC=2C=NC(=CC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.